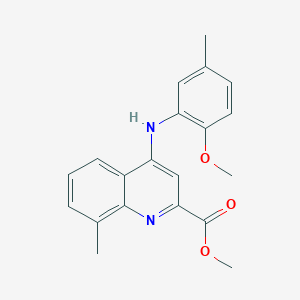

![molecular formula C7H14ClNO B2820474 5-Azaspiro[3.4]octan-7-ol;hydrochloride CAS No. 2247102-02-7](/img/structure/B2820474.png)

5-Azaspiro[3.4]octan-7-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

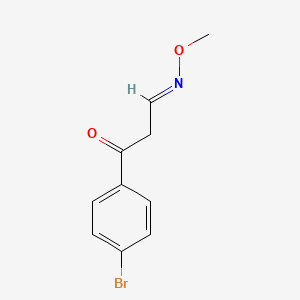

5-Azaspiro[3.4]octan-7-ol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.4]octan-7-ol;hydrochloride is1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the atoms and the bonds between them. Physical And Chemical Properties Analysis

5-Azaspiro[3.4]octan-7-ol;hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the search results.Aplicaciones Científicas De Investigación

Diversity-oriented Synthesis of Azaspirocycles

A notable application of azaspiro compounds, closely related to 5-Azaspiro[3.4]octan-7-ol hydrochloride, is in the diversity-oriented synthesis of azaspirocycles. Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane facilitates rapid access to omega-unsaturated dicyclopropylmethylamines. These novel building blocks are convertible into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines serve as scaffolds for drug discovery, underscoring the chemical versatility and utility of azaspirocycles in synthesizing biologically relevant structures (Wipf, Stephenson, & Walczak, 2004).

Synthesis and Structural Diversity

Another research avenue explores the stereospecific [3+2] 1,3-cycloaddition of methylenelactams with nitrones, yielding 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These compounds demonstrate the potential for structural diversity and chemical reactivity, pertinent to the development of novel heterocyclic compounds with potential applications in drug development and other areas of chemical research (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Construction of Multifunctional Modules for Drug Discovery

The synthesis of novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes highlights the construction of multifunctional modules for drug discovery. These spirocycles are designed to act as novel, multifunctional, and structurally diverse modules, indicating the strategic importance of azaspirocycles in the design and development of new drug candidates with enhanced biological activity and selectivity (Li, Rogers-Evans, & Carreira, 2013).

Advanced Materials and Corrosion Inhibition

In the field of materials science, azaspiro compounds have been investigated for their corrosion inhibition properties. This research focuses on the potential of spirocyclopropane derivatives, which share structural similarities with azaspirocycles, in protecting mild steel in corrosive environments. These studies underscore the broad applicability of azaspiro compounds beyond pharmaceuticals, extending into materials chemistry and offering solutions to industry-specific challenges (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Safety And Hazards

The safety information available indicates that 5-Azaspiro[3.4]octan-7-ol;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

5-azaspiro[3.4]octan-7-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIADFNMVXBHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.4]octan-7-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

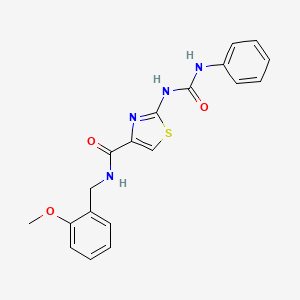

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile](/img/structure/B2820391.png)

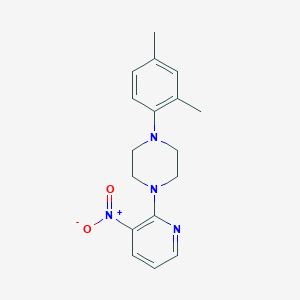

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2820397.png)

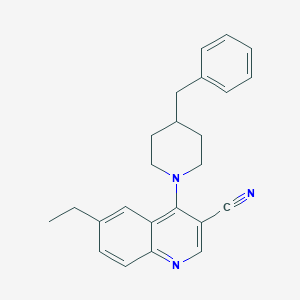

![N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B2820401.png)

![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)

![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)